molecular formula C19H22N4O3 B12745763 (E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine CAS No. 155271-28-6

(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine

Cat. No.: B12745763
CAS No.: 155271-28-6
M. Wt: 354.4 g/mol
InChI Key: FJLJGKLMPHDZLH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This particular compound is characterized by the presence of an ethoxystyryl group attached to the xanthine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine typically involves the reaction of 1,3-diethylxanthine with 4-ethoxystyrene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in a solvent like methanol. The mixture is heated to reflux, allowing the reaction to proceed and form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxystyryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulating effects on the central nervous system.

    Theophylline: Another xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, known for its mild stimulant effects.

Uniqueness

(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine is unique due to the presence of the ethoxystyryl group, which may impart distinct chemical and biological properties compared to other xanthine derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

155271-28-6

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H22N4O3/c1-4-22-17-16(18(24)23(5-2)19(22)25)20-15(21-17)12-9-13-7-10-14(11-8-13)26-6-3/h7-12H,4-6H2,1-3H3,(H,20,21)/b12-9+

InChI Key

FJLJGKLMPHDZLH-FMIVXFBMSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.